3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-phenyl-6H-[1,2]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-11-10-9(12-6-13-11)8(14-16-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYERYCKBJGGKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of topoisomerase I. Topoisomerase I is an enzyme that alleviates DNA supercoiling during replication and transcription. By inhibiting this enzyme, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. Additionally, this compound has been investigated for its interactions with other biomolecules, including phosphatidylinositol 3-kinase and ubiquitin-specific protease 7.
Cellular Effects
The effects of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. This compound has been shown to induce cytotoxicity in cancer cells by stabilizing the topoisomerase I-DNA complex, leading to DNA damage and apoptosis. It also influences cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one has been found to inhibit the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth and metabolism.
Molecular Mechanism
At the molecular level, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one exerts its effects primarily through enzyme inhibition. By binding to the active site of topoisomerase I, it prevents the enzyme from re-ligating the cleaved DNA strand, thereby stabilizing the topoisomerase I-DNA complex and causing DNA damage. This mechanism is similar to that of other topoisomerase I inhibitors, such as camptothecin derivatives. Additionally, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one may interact with other enzymes and proteins, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained DNA damage and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion. This metabolic process can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake.
Subcellular Localization
The subcellular localization of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase I. Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its efficacy as a topoisomerase I inhibitor.
Biological Activity
3-Phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, antimicrobial, and potential therapeutic effects.
Chemical Structure and Properties
3-Phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one has a unique fused ring structure that contributes to its biological activity. The compound is characterized by the presence of both thiazole and pyrimidine moieties, which are known for their pharmacological significance.
Anti-inflammatory Activity
Research indicates that derivatives of thiazolo[4,5-d]pyrimidin-7-one exhibit potent anti-inflammatory effects. For instance, studies have demonstrated that certain substituted derivatives can significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The following table summarizes the IC50 values for selected compounds:
These findings suggest that the thiazolo[4,5-d]pyrimidin-7-one derivatives may serve as effective nonsteroidal anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial potential of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one has also been explored. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi. The following table illustrates the minimum inhibitory concentration (MIC) values for selected derivatives:
| Compound | MIC (μg/mL) | Target Organism | Reference |
|---|---|---|---|
| Compound A | 0.49 | Salmonella typhimurium | |
| Compound B | 23.3 | Aspergillus niger | |
| Compound C | <10 | Staphylococcus aureus |
These results indicate that modifications to the thiazole ring can enhance antimicrobial activity.
Immunomodulatory Effects
In addition to its anti-inflammatory properties, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one has demonstrated immunomodulatory effects in various animal models. For example, HWA-131 (a derivative) showed efficacy in treating established arthritic disorders in rats and mice by modulating immune responses without causing immunosuppression .
Case Studies
Case Study 1: Efficacy in Arthritis Models
A study investigated the effects of HWA-131 on adjuvant-induced arthritis in rats. The compound not only prevented the onset of arthritis but also reversed established conditions by reducing paw edema and inflammatory markers.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of several thiazolo[4,5-d]pyrimidin derivatives against common pathogens. Compounds were tested using standard disk diffusion methods, revealing promising results against resistant strains of bacteria.
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[4,5-d]pyrimidin derivatives is closely linked to their structural features. Modifications at specific positions on the ring systems can enhance potency and selectivity against target enzymes or pathogens. For instance:
- Electron-withdrawing groups at position R1 significantly improve COX inhibition.
- Substituents at position R2 can enhance antimicrobial activity by increasing lipophilicity and membrane penetration.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Immunomodulatory Activity
Research indicates that compounds similar to 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one exhibit significant immunomodulatory effects. A patent describes derivatives of thiazolo[4,5-d]pyrimidin-2-one compounds that demonstrate the ability to modulate immune responses. These compounds can be utilized in the treatment or prevention of diseases such as hepatitis C by enhancing the host's immune response against viral infections .
1.2 Antiviral Properties
The compound has been investigated for its antiviral properties, particularly as a guanine analog. Guanine analogs are known to interfere with viral replication processes. The potential mechanism includes direct inhibition of viral enzymes or stimulation of host immune functions, making these compounds promising candidates for antiviral drug development .
Case Studies and Research Findings
2.1 Hepatitis C Treatment
A notable study highlighted the effectiveness of thiazolo[4,5-d]pyrimidine derivatives in treating hepatitis C virus infections. The research demonstrated that administering effective doses of these compounds resulted in significant reductions in viral load in experimental models. The therapeutic efficacy was attributed to the compound's ability to enhance interferon signaling pathways, which are crucial for antiviral defense .
2.2 Cancer Research
In addition to antiviral applications, thiazolo[4,5-d]pyrimidin-7-one derivatives have shown promise in cancer treatment. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives
Thiazolo[4,5-d]pyrimidines are a class of fused heterocycles studied for their anti-inflammatory and receptor-binding activities.
Structural-Activity Relationship (SAR) Insights :
- Electron-donating groups (e.g., chlorine at position 2) enhance anti-inflammatory activity in thiazolo[4,5-d]pyrimidines.
- Bulkier substituents (e.g., coumarin or thiophene) may improve binding affinity but reduce solubility.
- Pyrazolo[1,5-a]pyrimidin-7-ones (e.g., compound 57g) outperform thiazolo analogs in PGE2 inhibition, likely due to flexibility in the pyrimidine ring.
Physicochemical Comparisons
- Collision Cross-Section (CCS) : The target compound exhibits a CCS of 145.7 Ų for [M+H]+, which is smaller than bulkier analogs like BA91334 (C₂₇H₁₉N₅O₂S₃, MW = 541.67), suggesting differences in conformational flexibility.
- Solubility : Thiazolo derivatives with polar groups (e.g., hydroxycoumarin in compound 19) show improved aqueous solubility compared to purely aromatic analogs.
Functional Divergence
- Anti-inflammatory vs. Receptor Targeting : While thiazolo[4,5-d]pyrimidines (e.g., compound 50) primarily target COX/PGE2 pathways, disulfide-containing analogs (e.g., compound 2) inhibit CRF1 receptors, indicating scaffold versatility.
- Synthetic Accessibility : Microwave-assisted synthesis is favored for complex derivatives like compound 19, whereas conventional methods suffice for simpler analogs.
Preparation Methods
General Synthetic Strategy
The preparation of 3-phenyl-6H,7H-thiazolo[4,5-d]pyrimidin-7-one typically involves a condensation and cyclization reaction between appropriate amino-thiazole precursors and carbonyl or activated alkyne derivatives. The process generally follows these steps:
- Starting materials : 2-aminothiazole derivatives and phenyl-containing electrophilic components (e.g., phenyl-substituted alkynes or pyrimidine precursors).
- Cyclocondensation : Formation of the fused thiazolo-pyrimidinone ring via intramolecular cyclization.
- Purification : Isolation of the product as a solid, often by filtration or crystallization.
This approach is supported by analogous reactions reported for related thiazolo[3,2-a]pyrimidin-7-ones and oxazolo[3,2-a]pyrimidin-7-ones, which share structural similarities with the target compound.
Detailed Preparation Method from Literature Analogues
A representative synthetic procedure adapted from related thiazolo-pyrimidinone compounds is summarized below:
This method aligns with the one-pot condensation/heterocyclisation reactions used for fluorinated thiazolo-pyrimidinones, where solvent choice and temperature critically influence yield.
Alternative Synthetic Routes and Patent Information
Patent literature describes preparation of related thiazolo[4,5-d]pyrimidin-2,7-dione derivatives via multi-step synthesis involving allyl and amino substituents, which may be adapted for 3-phenyl derivatives. These methods include:
- Alkylation or arylation of thiazolo-pyrimidinone cores.
- Use of substituted amino heterocycles as intermediates.
- Control of substitution patterns through selective functional group transformations.
Summary Table of Key Preparation Parameters
| Parameter | Typical Condition | Effect on Yield/Outcome |
|---|---|---|
| Starting Materials | 2-Aminothiazole + phenyl-substituted precursor | Essential for core formation |
| Solvent | Methanol, DCE, THF, 1,4-dioxane, MeCN, DMF | Aprotic solvents preferred; water less effective |
| Temperature | ~70°C | Required for efficient cyclization |
| Time | 12 hours | Ensures complete reaction |
| Catalyst | CuBr, PdCl2(PPh3)2 (optional) | May improve yield but not always necessary |
| Purification | Filtration, recrystallization | Yields white solid product, mp 286-288°C |
Research Findings and Analytical Data
- The product 3-phenyl-6H,7H-thiazolo[4,5-d]pyrimidin-7-one is typically obtained as a white powder with melting point 286-288°C.
- Analytical confirmation includes NMR (1H, 13C), mass spectrometry, and X-ray crystallography for structural verification in related compounds.
- Yields reported in analogous syntheses range from moderate to high (up to 88%) depending on substrate and conditions.
Q & A
Q. What are the common synthetic routes for 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization and functionalization of the thiazole and pyrimidine cores. Key steps may include:
- Cyclocondensation : Using thiourea derivatives and α-haloketones to form the thiazole ring.
- Coupling reactions : Triphenylphosphine or other coupling agents facilitate the introduction of substituents like phenyl groups .
- Optimization : Solvents (e.g., DMF, THF), catalysts (e.g., KCO), and temperatures (60–100°C) are critical for yield and purity. Recrystallization or column chromatography is often used for purification .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks, especially distinguishing thiazole and pyrimidine protons .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and confirms fused-ring geometry (e.g., torsion angles between thiazole and pyrimidine) .
Q. How do substituents on the phenyl ring influence solubility and reactivity?
Electron-withdrawing groups (e.g., Cl, F) increase polarity, enhancing solubility in polar solvents like DMSO. Electron-donating groups (e.g., methyl) reduce solubility but improve lipophilicity for biological assays. Reactivity in nucleophilic substitutions is modulated by these substituents .
Advanced Research Questions
Q. How can contradictory yield data from different synthesis protocols be resolved?
Comparative analysis of variables is essential:
- Catalyst selection : KCO vs. NaH may alter reaction kinetics.
- Solvent effects : Polar aprotic solvents (DMF) favor SN2 mechanisms, while THF may slow reaction rates.
- Purification methods : Chromatography vs. recrystallization can recover different impurity profiles .
Q. What strategies mitigate challenges in HPLC analysis of this compound?
- Column choice : C18 columns with acidic mobile phases (0.1% TFA in acetonitrile/water) improve peak resolution.
- Detector sensitivity : UV detection at 254 nm is optimal due to aromatic π-π* transitions .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Molecular docking : Identifies potential binding sites in target proteins (e.g., kinases).
- ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and BBB permeability based on logP and PSA values .
Key Research Findings
- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
- Biological Relevance : The thiazolo-pyrimidine core exhibits selective inhibition of EGFR kinase (IC = 1.8 µM), making it a candidate for oncology research .
- Stability : The compound degrades <5% under accelerated stability conditions (40°C/75% RH for 6 months), supporting long-term storage .
Methodological Recommendations
- Scale-up synthesis : Use flow chemistry to maintain temperature control and reduce side reactions .
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals for XRD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
